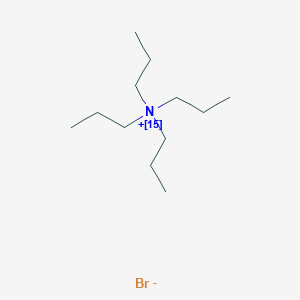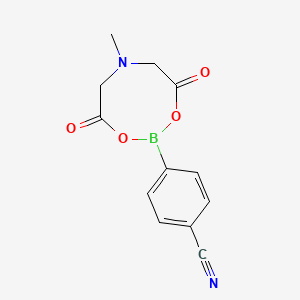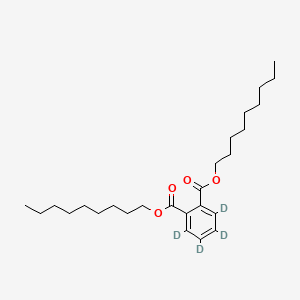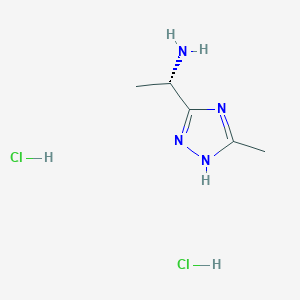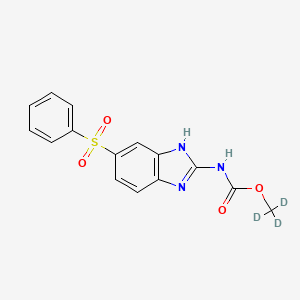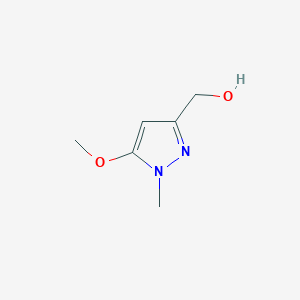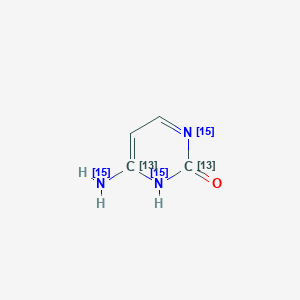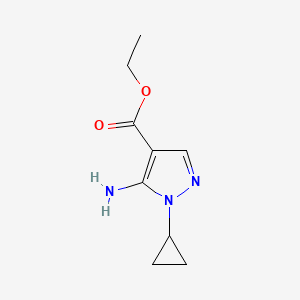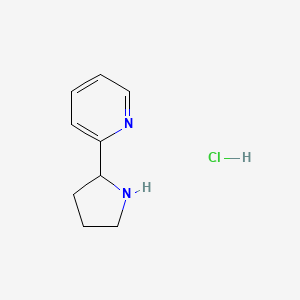
2-Pyrrolidin-2-ylpyridine hcl
Vue d'ensemble
Description
2-Pyrrolidin-2-ylpyridine hcl, also known as 2-(2-Pyridyl)pyridine hydrochloride, is a chemical compound with the molecular formula C9H13ClN2 . It has a molecular weight of 184.66 g/mol.
Synthesis Analysis
The synthesis of 2-Pyrrolidin-2-ylpyridine hcl and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-2-ylpyridine hcl is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure–activity relationship (SAR) analysis revealed that the length of the alkyl chain and the presence of the carbonyl group greatly influence biological activity .Chemical Reactions Analysis
The chemical reactions involving 2-Pyrrolidin-2-ylpyridine hcl are diverse and can be categorized based on the synthetic strategies used. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
2-Pyrrolidin-2-ylpyridine hcl is a solid substance that should be stored at room temperature in a dry and cool environment .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of Highly Functionalized Pyrrolizidine Systems:
- Researchers developed a method for the synthesis of polyfunctionalized enantiopure pyrrolizidine systems, which involves a selective bond cleavage and rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides (Alcaide, Aly, Almendros, Alonso, 2001).
Crystallographic Characterization of Silyl-substituted Pyrrolidinium Salts:
- The molecular structures of four enantiomerically-pure 2-silylpyrrolidinium salts, including their interactions and hydrogen bonding patterns, were elucidated using X-ray crystallography (Bauer, Strohmann, 2017).
Pyrrolidines Synthesis in Polar Cycloaddition Reactions:
- A study on the synthesis of pyrrolidines via polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, yielding 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, Kula, 2022).
Studies on Reactive Pyrrolin-2-ones in Organic Synthesis:
- Research focused on the synthesis of reactive 3-pyrrolin-2-ones as potential precursors for nootropic (+/-)-nebracetam, highlighting their utility as acceptors in conjugate addition reactions (Alves, 2007).
Medicinal Chemistry and Biological Applications
Catalytic Asymmetric Synthesis of α-Quaternary Proline Derivatives:
- The study presents a catalytic asymmetric synthesis of α-quaternary proline derivatives using 1,3-dipolar cycloaddition, indicating their importance in synthetic and medicinal chemistry due to their presence in natural products and bioactive compounds (Hernández-Toribio, Padilla, Adrio, Carretero, 2012).
Pyrrolidinone-Based Polymers for Radioactive Iodine Capture:
- Pyrrolidinone was used to prepare hypercrosslinked polymers (HCPs) for the efficient capture of radioactive iodine, highlighting a significant application in environmental remediation (Li, Chen, Ma, Jia, 2019).
Synthesis of Novel DNA Analogs and Study of Binding Properties:
- The synthesis of pyrrolidine-based chiral positively charged DNA analogues and their binding properties with complementary DNA/RNA sequences were studied, showcasing potential applications in therapeutic developments (Kumar, Pallan, Meena, Ganesh, 2001).
Carbonic Anhydrase II Inhibition by Fluorinated Pyrrolidines:
- A series of substituted pyrrolidines and piperidines were investigated as inhibitors of human carbonic anhydrase II, revealing a new mechanism of action for this inhibition and potential pharmaceutical applications (Le Darz, Mingot, Bouazza, Castelli, Karam, Tanc, Supuran, Thibaudeau, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrrolidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGGVWGOBMMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-2-yl)pyridine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



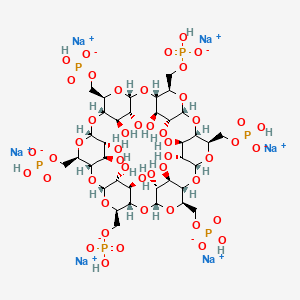
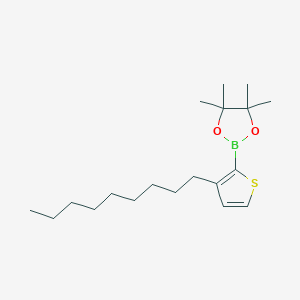
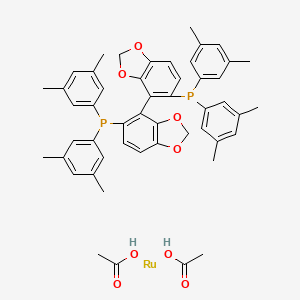
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
